4,7-dibromo-2H-isoindole-1,3-dione 4,7-dibromo-2H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18879792
InChI: InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13)
SMILES:
Molecular Formula: C8H3Br2NO2
Molecular Weight: 304.92 g/mol

4,7-dibromo-2H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC18879792

Molecular Formula: C8H3Br2NO2

Molecular Weight: 304.92 g/mol

* For research use only. Not for human or veterinary use.

4,7-dibromo-2H-isoindole-1,3-dione -

Specification

Molecular Formula C8H3Br2NO2
Molecular Weight 304.92 g/mol
IUPAC Name 4,7-dibromoisoindole-1,3-dione
Standard InChI InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13)
Standard InChI Key UIKTUNJTQXTAQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Br)C(=O)NC2=O)Br

Introduction

Structural and Chemical Identity

4,7-Dibromo-2H-isoindole-1,3-dione (CAS: 866767-16-0) belongs to the isoindole-1,3-dione family, which comprises fused bicyclic structures with two ketone groups. The compound’s IUPAC name derives from the substitution pattern: bromine atoms occupy the 4 and 7 positions of the isoindole ring, while the 2-position remains unsubstituted (denoted by "2H") . Its molecular structure is illustrated below:

Br1C6H2(Br)C(O)NC(O)C1\text{Br}_1\text{C}_6\text{H}_2(\text{Br})\text{C}(\text{O})\text{N}\text{C}(\text{O})\text{C}_1

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H3Br2NO2\text{C}_8\text{H}_3\text{Br}_2\text{NO}_2
Molecular Weight305.93 g/mol
Purity93%
AppearanceOff-white to light yellow solid
SolubilityLimited in polar solvents

The bromine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .

Synthesis and Manufacturing

The synthesis of 4,7-dibromo-2H-isoindole-1,3-dione typically involves bromination of a precursor isoindole-1,3-dione derivative. A common route starts with phthalic anhydride, which undergoes sequential bromination and cyclization.

Bromination of Phthalic Anhydride

Phthalic anhydride is treated with bromine in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) to yield 4,7-dibromophthalic anhydride. Subsequent reaction with ammonium hydroxide or an amine source generates the isoindole-1,3-dione core .

Reaction Scheme:

Phthalic anhydride+2Br2FeBr34,7-Dibromophthalic anhydrideNH34,7-Dibromo-2H-isoindole-1,3-dione\text{Phthalic anhydride} + 2\text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4,7-Dibromophthalic anhydride} \xrightarrow{\text{NH}_3} \text{4,7-Dibromo-2H-isoindole-1,3-dione}

Purification and Characterization

The crude product is purified via recrystallization or column chromatography. Analytical techniques such as 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry confirm the structure .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s electron-deficient aromatic system facilitates its use in synthesizing kinase inhibitors and anticancer agents. For example, it serves as a precursor to imide-based drugs targeting proteasome pathways .

Organic Electronics

Brominated isoindole derivatives are employed in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-transport properties. The bromine atoms enable further functionalization via Suzuki-Miyaura coupling .

Table 2: Representative Applications

ApplicationRoleReference
Anticancer Drug DesignCore scaffold for kinase inhibitors
OLED MaterialsElectron-transport layer component
SupplierLocationPurity
Synthonix, Inc.USA93%
Aladdin ScientificUSA>90%

Research and Development Trends

Recent patents highlight innovations in isoindole-1,3-dione chemistry, such as protected intermediates for combinatorial synthesis . Future directions include:

  • Development of water-soluble derivatives for biomedical applications

  • Integration into metal-organic frameworks (MOFs) for catalysis

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